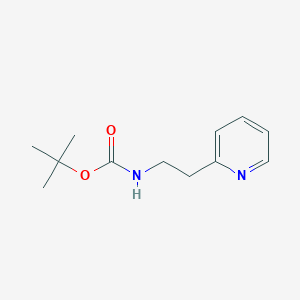

2-(2-N-Boc-aminoethyl) pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-pyridin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h4-6,8H,7,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBAKFWDAGSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621750 | |

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143185-43-7 | |

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-N-Boc-aminoethyl) pyridine synthesis protocols

An In-Depth Technical Guide to the Synthesis of 2-(2-N-Boc-aminoethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 2-(2-N-Boc-aminoethyl)pyridine, a pivotal building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the primary synthetic routes, underpinned by mechanistic insights and field-proven experimental procedures. We will explore the most direct and efficient method—the N-Boc protection of 2-(2-aminoethyl)pyridine—and discuss alternative multi-step strategies. Each protocol is presented with detailed, step-by-step instructions, causality behind experimental choices, and methods for purification and characterization, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 2-(2-N-Boc-aminoethyl)pyridine

The pyridine moiety is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse biological activities.[1] When functionalized with a protected aminoethyl side chain, as in 2-(2-N-Boc-aminoethyl)pyridine, it becomes a versatile intermediate for constructing more complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[2][3] This makes the title compound an essential precursor for synthesizing ligands, pharmaceutical agents, and functional materials where precise control over the reactivity of the primary amine is critical.[4]

Overview of Primary Synthetic Strategies

The synthesis of 2-(2-N-Boc-aminoethyl)pyridine can be approached via several strategic pathways. The selection of a particular route often depends on the availability of starting materials, scalability requirements, and the desired purity profile. The two principal strategies are:

-

Direct N-Boc Protection: This is the most atom-economical and straightforward approach, starting from the commercially available 2-(2-aminoethyl)pyridine.

-

Multi-Step Synthesis via Precursor Reduction: This route involves the synthesis of 2-(2-aminoethyl)pyridine from precursors like nitro or vinyl compounds, followed by the N-Boc protection step. This can be advantageous if the precursor is more readily available or cost-effective.

Caption: High-level overview of synthetic routes to the target compound.

Protocol I: Direct N-Boc Protection of 2-(2-Aminoethyl)pyridine

This method is the most common and efficient pathway for laboratory-scale synthesis, leveraging the direct reaction between the primary amine of 2-(2-aminoethyl)pyridine and di-tert-butyl dicarbonate ((Boc)₂O).

Principle and Mechanism

The core of this reaction is the nucleophilic attack of the primary aliphatic amine onto one of the electrophilic carbonyl carbons of the Boc anhydride.[2] The pyridine nitrogen is significantly less nucleophilic and generally does not react under these conditions. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which neutralizes the acidic byproducts. For less reactive amines, a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP) can be employed.[2]

Caption: Mechanism of amine protection using Boc anhydride.

Detailed Experimental Protocol

This procedure is a generalized protocol adapted from standard methodologies for Boc protection of amines.[2][5][6]

Materials:

-

2-(2-Aminoethyl)pyridine (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv.)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 equiv.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 equiv.) to the stirred solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.), either neat or dissolved in a small amount of DCM, dropwise to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.[6]

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an oil or a waxy solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7][8]

Causality and Optimization Insights

-

Choice of Base: While TEA is sufficient for this reactive aliphatic amine, sterically hindered bases like DIPEA can be used to minimize potential side reactions. DMAP is generally not required but can accelerate the reaction if sluggish.[2]

-

Solvent: DCM is a common choice due to its inertness and ease of removal. THF is also an excellent alternative.[6]

-

Stoichiometry: A slight excess of (Boc)₂O ensures complete consumption of the starting amine. Using a large excess should be avoided as it complicates purification.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and prevent potential side reactions.

Data Summary: Comparative Conditions

| Starting Material | Base (equiv.) | (Boc)₂O (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine Derivative | TEA (1.5) | 1.5 | DCM | 2-8 | 80-90 | [9][10] |

| General Primary Amine | TEA (2.0) | 1.5 | DCM | 3 | >90 | [7] |

| 1,2,3,6-Tetrahydropyridine | - (1.5 equiv.) | 1.0 | THF | Overnight | 89 | [6] |

Protocol II: Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and offers an alternative route to the target molecule, often starting from an aldehyde or ketone.[11] In this context, a plausible route involves the reductive amination of a pyridine aldehyde with a protected aminoacetaldehyde equivalent, although a more common approach is the reduction of an imine formed from a pyridine derivative.

Principle and Mechanism

This strategy involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[12] A key advantage is the ability to perform this as a one-pot reaction. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not reduce other sensitive functional groups.[11]

Detailed Experimental Protocol

This protocol describes a general procedure for reductive amination.

Materials:

-

Pyridine-2-carboxaldehyde (1.0 equiv.)

-

Aminoacetaldehyde diethyl acetal (1.1 equiv.)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv.)

-

Acetic Acid (catalytic amount)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Imine Formation: Dissolve pyridine-2-carboxaldehyde and aminoacetaldehyde diethyl acetal in DCE. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add STAB portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LCMS.

-

Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM.

-

Protection and Purification: The resulting amine would then be protected using the Boc protocol described in Section 3. The final product is purified via column chromatography.

Purification and Characterization

Purification Techniques

-

Extraction: An initial aqueous work-up is crucial to remove the base, salts, and water-soluble byproducts.

-

Flash Column Chromatography: This is the most effective method for obtaining high-purity 2-(2-N-Boc-aminoethyl)pyridine. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes (e.g., 0% to 30%) is typically effective.[7]

-

Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can further enhance purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyridine ring protons, the ethyl bridge protons, and a prominent singlet for the nine protons of the Boc group around 1.4-1.5 ppm.

-

¹³C NMR: Will confirm the presence of all unique carbons, including the carbonyl of the carbamate group (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).

-

LCMS: Used to confirm the molecular weight of the product (M+H)⁺.

-

FTIR: Will show a characteristic C=O stretch for the carbamate group around 1680-1700 cm⁻¹.

Conclusion

The synthesis of 2-(2-N-Boc-aminoethyl)pyridine is most reliably and efficiently achieved through the direct N-Boc protection of 2-(2-aminoethyl)pyridine. This method is high-yielding, uses readily available reagents, and is scalable for laboratory needs.[13] Alternative multi-step routes, such as those involving reductive amination or reduction of nitro precursors, provide strategic flexibility depending on the economic and logistical constraints of the starting materials. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and purify this valuable chemical intermediate for applications in drug discovery and beyond.

References

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health.

- Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. (n.d.). National Institutes of Health.

- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications.

- Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines. (n.d.). Benchchem.

- Purification of the product. (n.d.). Scholars Research Library - Der Pharma Chemica.

- Amine Protection / Deprotection. (n.d.). Fisher Scientific.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). Journal of Organic Chemistry.

- Reductive amination with 5-ethyl-2-methylpyridine borane. (2025). ResearchGate.

- Synthesis of Boc-protected amines. (n.d.). Beilstein Journals.

- BOC protection method for aminopyridine. (n.d.). Google Patents.

- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010). Journal of Organic Chemistry.

- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.

- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.

- Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. (n.d.). PrepChem.com.

- BOC protection method for aminopyridine. (n.d.). Google Patents.

- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.

- Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds. (2012). Chemical Science.

- Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. (n.d.). ResearchGate.

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. (n.d.). MDPI.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). Organic & Biomolecular Chemistry.

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health.

- Branch-selective reductive coupling of 2-vinyl pyridines and imines via rhodium catalyzed C-C bond forming hydrogenation. (2008). PubMed.

- Technical Support Center: Purification of Synthetic (2-Aminoethyl)phosphonic Acid (Ciliatine). (n.d.). Benchchem.

- Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. (2020). Semantic Scholar.

- Method for preparing 2-vinylpyridine. (n.d.). Google Patents.

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)pyridine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 10. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-N-Boc-aminoethyl) pyridine CAS number 143185-43-7 properties

An In-depth Technical Guide to 2-(2-N-Boc-aminoethyl)pyridine

Introduction: A Versatile Building Block in Modern Synthesis

2-(2-N-Boc-aminoethyl)pyridine, registered under CAS number 143185-43-7, is a pivotal synthetic intermediate widely employed in medicinal chemistry and materials science. Also known by its systematic names, tert-butyl N-[2-(pyridin-2-yl)ethyl]carbamate or tert-butyl 2-pyridin-2-ylethylcarbamate, this compound incorporates the structurally significant 2-pyridylethylamine scaffold.[1] The pyridine ring is a "privileged structure" in drug design, known for its ability to engage in various biological interactions and improve the physicochemical properties of molecules, such as solubility.[2][3][4]

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is the key to this reagent's utility. The Boc group effectively masks the nucleophilicity and basicity of the primary amine, allowing chemists to perform selective modifications on the pyridine ring or other parts of a larger molecule.[5] Its renowned stability under a wide array of conditions—including basic, nucleophilic, and reductive environments—contrasts sharply with its clean and efficient removal under mild acidic conditions.[5][6] This orthogonality makes 2-(2-N-Boc-aminoethyl)pyridine an indispensable building block for the multi-step synthesis of complex pharmaceutical agents and functional materials.[7][8]

This guide provides a comprehensive overview of the compound's core properties, a field-proven synthetic protocol, key reactivity insights, and a discussion of its applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent 2-(2-aminoethyl)pyridine. It increases the molecular weight and lipophilicity, which in turn influences its boiling point and solubility profile. Boc-protected amines generally exhibit good solubility in a broad range of common organic solvents.[5]

| Property | Value | Source |

| CAS Number | 143185-43-7 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Boiling Point | 346.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Typically an oil or low-melting solid | General Knowledge |

| Solubility | Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH) | [5] |

Synthesis and Purification: A Validated Protocol

The most direct and widely used method for preparing 2-(2-N-Boc-aminoethyl)pyridine is the N-tert-butyloxycarbonylation of its parent amine, 2-(2-aminoethyl)pyridine, using di-tert-butyl dicarbonate (Boc₂O).[9]

Experimental Workflow: Boc Protection

Caption: Workflow for the synthesis of 2-(2-N-Boc-aminoethyl)pyridine.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-aminoethyl)pyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: Anhydrous conditions prevent the hydrolysis of the Boc anhydride reagent. DCM is a common choice due to its inertness and ease of removal post-reaction.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of potential side products.

-

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq), to the solution.

-

Causality: The base is required to neutralize the acidic proton of the carbamic acid intermediate that forms, driving the reaction to completion.

-

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the stirred mixture.

-

Causality: Slow addition maintains temperature control. Boc₂O is the electrophilic source of the Boc group.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Causality: The reaction typically proceeds to completion at room temperature. TLC is used to confirm the consumption of the starting amine.

-

-

Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Causality: This step removes the triethylammonium salt and any other water-soluble impurities.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Causality: Brine wash removes residual water from the organic phase. The drying agent removes all traces of water before solvent evaporation.

-

-

Purification: The resulting crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

-

Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts, yielding a highly pure compound.

-

Reactivity Profile: The Art of Deprotection

The primary reactivity of interest for this molecule is the cleavage of the Boc group to liberate the free amine. This deprotection is almost exclusively achieved under acidic conditions.[5]

Deprotection Mechanism & Protocol

Caption: Acid-catalyzed deprotection workflow for the Boc group.

Standard Deprotection Protocol

-

Dissolution: Dissolve the 2-(2-N-Boc-aminoethyl)pyridine substrate in an appropriate solvent, most commonly dichloromethane (DCM).

-

Acid Addition: Add a strong acid. A solution of 20-50% trifluoroacetic acid (TFA) in DCM is standard and highly effective.[5][10] Alternatively, a solution of HCl in 1,4-dioxane or diethyl ether can be used.

-

Causality: The mechanism begins with the protonation of the carbamate carbonyl oxygen. This weakens the C-O bond, facilitating the loss of the highly stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

-

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

-

Neutralization (Optional): To obtain the free amine, dissolve the salt in a suitable solvent and neutralize by washing with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is basic. Extract the free amine into an organic solvent.

Applications in Research and Drug Development

The utility of 2-(2-N-Boc-aminoethyl)pyridine lies in its role as a versatile precursor for more complex molecules, particularly in the pharmaceutical sector.

-

Fragment-Based Drug Discovery (FBDD): The 2-pyridylethylamine moiety is a valuable fragment for building candidate drugs. By using the Boc-protected version, medicinal chemists can couple this fragment with other molecular scaffolds through reactions that would be incompatible with a free primary amine.[10][11]

-

Synthesis of Bioactive Molecules: The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal ions in biological targets, making it a desirable feature in many drug candidates.[7] This building block has been incorporated into molecules targeting a wide range of diseases. For instance, pyridine derivatives are explored as antibacterial agents and for their potential in treating neurodegenerative diseases.[2][4][7]

-

Ligand Synthesis: In coordination chemistry and catalysis, this compound can be deprotected and then used to synthesize more complex ligands where the pyridyl nitrogen and the ethylamine nitrogen can chelate to a metal center.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 2-(2-N-Boc-aminoethyl)pyridine should always be consulted, general precautions can be inferred from related structures like tert-butyl carbamate and the parent amine.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[12] Avoid contact with skin and eyes.[12][13] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[12]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12][13] For skin contact, wash off with soap and water.[13] If ingested or inhaled, seek immediate medical attention.[12][13]

Conclusion

2-(2-N-Boc-aminoethyl)pyridine (CAS 143185-43-7) is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern synthetic chemist. Its value is derived from the stable, yet readily cleavable, Boc protecting group, which allows for the controlled introduction of the pharmacologically relevant 2-pyridylethylamine scaffold. The robust and well-understood chemistry of its synthesis and deprotection provides a reliable pathway for the development of novel therapeutics and advanced materials, underscoring its continued importance in research and development.

References

- 2-(2-N-BOC-AMINOETHYL) PYRIDINE CAS#: 143185-43-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOZ9kA5EEzmAMFdA2KYQo_tdoK1nyqTmdyPosuDR_7AjTCKON3RWCJE9-IU25SL80ZvkVKZmxAaXK6n4f13Qk9jyvNU-wIn3B0BtHoYGAGTcnFqHxvCV0ByoRDEesj9yqIfg7zH8UJcopBZkaj1faP7iQHrmIRtSvk9d43jxH5W0Y=]

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg4TkUjAgHgosTH2vfv2zCj2KpA20NW1VMs0BiXYkPvD6XI-_01mgqGiLRj_vH5dbs2YxFnkHEOiaFSD3XbAz-JTZojLdWCktAyUJFQvvNTHuF_Oz_BAeJLycUkyrU-4ugGehPJBxLo0BdcOeDu-LIM4YJuMGBAC0SskpDORF5_d_wYK51OhWllxa6DBQkEtY97N0OE_FP0-nBf0GqPddzrS35rbeAkVJFlt_VGIVDbzlRDcOYuQO5]

- Material Safety Data Sheet - tert-Butyl carbamate - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbEupciHQHvResjv9cjKv6m_hUuGaI_4qYolDQYWIBhKU38P2VR_EoTgqptCr_s6epD8ZktdUaptojOPLwsslA0-6nPjiHwkSjbVScRwStLrrLjhjHNwL7-xaK_W_vu_4_CHMN4Q4E8T1sQcbN]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFplRNfi5Kj4ENiqZ5D-8KNt0mzoAgbvxlOwW3vS9zdmzIrlfsVptKF9fGGMUmQ9X2CPBqU_d7x3qC-RjlVZfL6QJ1fH4Nhv7SaRR9opcJ_cJOKSJQ0iUQDXyeS_auKGMlVDouopYQ2NLiAqgcHbjd1L2O2IfnXkUUVmGdQclj1vIbB3fhV23GACRFBhpR4nOkgm9RpeFqxPV4gcDmm31ycAhQFCMy-e597CgkXKxYmemhQSKykEf3xOgxCHx6A2xzK8o8pN5qU6A==]

- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLWqtcn14dk3vMLcXAc4FOWkOcisA5N4L8ZP3oNVkrDnWftDi1GMGe8hCQFGcyE9VQCLJwInjGNOU8KLynf-lmVS7hiDzAp_dXVGLxQAGVMkxlX7jffqgUZ3MX5CVOVXRlhtmcBxxVnc-XO__pi6NdJgaOZA==]

- 2-(2-Aminoethyl)pyridine, 25g, Each - CP Lab Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQb3L-HuR-9xY5GMgR8osc2aW0Nh6xlQz3cq2fz2_kO-CkspDw-cz_OfhXMiYtMPJEpTCSZFfbvcbOyD_w3pkIOTqDi4o2-owMqj5huQ-McIBbBdALlIcM41V7nHX43MxOYL2dv-nM8wnb1Hk2VttWK7ay6NQx2qaSV3UbTPW7txeirahdsCE=]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8H61KfEDlJuC1m83XlUSrsep2P-Q38Prj2zBeN7XdnGvRj5g5l1SdoKZNi5_lHll03HaGHLohj9XPeOnsbWK4LVFge1flPTfqKVwJ66K1OilODPqwNzbhUAvdeFXXrmAnNsU2CZnAqjPsfyUfIG6m]

- 2-(2-Aminoethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqQ9spejAtC6rBVHQtFDqJXtcM69Y9CK3FIYNr8zJxCIKJhsGsT2wkEkg5qOQmOX2Hu7DaxWb8QBC8RclO4bO9U9xmj4J820fhw7fAn1tXz-fp7t7gshC4MxuXkF7MMiydwhzpddk8sNDC7Prb4InC_aP0FT7NyTEbLrx67030NzOVAuAa9yR3Ll4TXVXmNUIRfUkbunkdyUAa]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhLFdkRiR52ZJLGsHzbInShEf0nKfGeCeBhhLOfZnV-wD_PiE_AMh5alxzViEfMpdblLGxbpEbEiQ-pTqOrncXfPs2CDR2YtC4OtKIpdjsjl9q3zIgOQajmDawC8IeRGSWjLaZTEtV5r4pgp5JDrNa2rIi7v52MH6CFx8QytB0TvYxYipdAuvJQIkuiPBKQalE]

- 2-(2-Aminoethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl621OCnGkOF8ft5NrDjxI2qVGRqdQMY8hWu2O9f3CCn7wGs4oC9MvlTtvBQbfPdN1lwM9SUWeqx80ysdkYoDJCdrKIUE6HWF161OOZHMC48kLtwn4qxH_acZKPrqGwvn1Sa-_5e5F2XgojIR0AJjO3S__HC2zQA==]

- 2-(2-Aminoethyl)pyridine | 2706-56-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG03kVGhx0WcyPREwBbIXVVvX0r3Ah51JfpaC6HZ23QOIj5rZNFk3pvzccprIG_-V8vLE2IdL1x2ouK0KUulIXZUiOFJQom1-cOWDsLqZaBcCGji5ZMeq8UoaKQhyHqEuftpnSU2A==]

- Calculated physicochemical properties of Boc-deprotected - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENg58LRmrEiiuwJowcpeAxF1DWSKptI1mn0Dqx82x-DAim75rV2hrTLzojPmHyrGHc7PbWqui3KkxKo2bCtzH3HYpNxCPpl8058UQ99eNpHTVjS-dIMPEGqw2gxsMIgf5RtehdtHMC8OwF1hMqj-heylG7xL40dym2msVEH2pYNVfiRYR4UZm8Q2hSCkevFCVJbDC5IU6qM16ld57IZS1EO0qbHBRn]

- The Role of Pyridine Derivatives in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFRl9ADFCoGratjhoJYcNpC9Bvzb33Q8Ir7R16lJeVy6h8uR4p2RO_d7y_OLmCqqYQZw2tRTIvLQHcjbZ_tW9p8z1GtLP9t86iHUtFAweoRICrR9VVvDnHlL7fOUX4mqgHE82LQTnCR4QNPCtven2KyyncFyAyWJ5910PppwXwwV55arxQWX50pdLPT6J_n7eEBHaj4JtSVRT4dVoNl_rTpkK6t6XLPoitUjJWSWVdM8f0uA==]

- 2-(2-Pyridyl)ethylamine 95 2706-56-1 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd5qXmfZwdzqY3Dc5a1sWhvGjb3KAVMQf_q3LHoiIF2Iahtlf8XbF_jT7LTJmFMwE4IToxyloLBqUNtlDSoiGjP8YtL7m5TVn15JS4wylTK_FxgqCjPR4XagDw-0GRb90Zcv_otg-hdyfplM_LjYn_X9gyzg==]

- 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEidMs-EOE7mny3BeVOH_TTshXEwA2Q65d5t8GPlVQcg_GmoTefXaBO-YAadHHvDjP_mE8h1cE3T87jpZbIIB84U9zPHnRA0YTsJUJuJIrw6gcpQogwN8Kdm7fkJ3npbnjvF4qlIS0oC5w_qwCs78sic8a0I0nXK_1I]

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZb1dfNHftU-g2Cv6wQH_kKQEw-XBwD20gTvR7duxCZjUwQh0TjEGyNUGGRcenj7gYzsN_8dDtczupSkx_sTrt6AV1qrJxR7-SDIwa41dv94QbBkK3x1zwjSHSdxFtcOp6MPUHIGmPYcLM2RXu]

- Boc-Protected Amino Groups - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyyOphp1jUSelgGo9dwOgjcNj-B79VgUE0JTaep0FaEIPECpmMGxO5XyqSPvuqMSFyXh-ipJv_jVgjECnFdA5P3CmHPPCauSIDHzKzuzuYdPiLVW9dx235DYLp3yQoz4HHag357QU_OWGiKUxep_1W6VmT5zJzn5IkSp5_qQQHE4A==]

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV9R8iEl9ZS1mkacWQJEEpC9P3ykHN7LQu_SOu4fwq8Nh1RthZjodv1i3xX8VjiUfLGhVrG4pumO4ISShZRZZ4RZIy515hg3o3aHRKNmmpVG4K8WaI_KGKwkq6dachKyXfOzLH]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcKvct1fKNcFDDNM5hX4gxsUuOau-WMJAT2x4OlLc4V-yAjOgAvC0s4x-iHf5OKh0vbZNfn7PB_gELmMI0WMFTKDm4hgh5qP4R8KRMCulMCCD1OVZDDLDfDud8KQyJfarCSN21ulcHOXC-_II=]

- Boc - BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vO87RqSUfFogunbDpYCNNgl4aidDxBqnw_lEmLze_bND65OfqNN6P5Bnp7uEII-eAWwNxwKUhsRJByf22EkoL6SP9TXg5egI-UtKOBml5lTwAyRV6uRVxtDdSfy7TZJTZFoOjy3hTV9VncedA_GcLhCz-w==]

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEepaLjTK1R4ght8Z0_KbO7mAHvEN3b3E1KZil96lehP_tsCzxgi3ACz9twottQgDGOBzjpq_2XzHB5Y9m5XhntY4aQcvdZ383TaKvjpolxWgYvbYXKNkVSVTXdC5tRDEdxXKX1]

Sources

- 1. This compound CAS#: 143185-43-7 [amp.chemicalbook.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc | BroadPharm [broadpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.co.uk [fishersci.co.uk]

solubility of 2-(2-N-Boc-aminoethyl) pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-N-Boc-aminoethyl) pyridine in Organic Solvents

Abstract

The strategic application of functionalized heterocyclic building blocks is a cornerstone of modern pharmaceutical and materials science research. Among these, this compound serves as a critical intermediate, prized for its unique combination of a nucleophilic primary amine masked by a robust, acid-labile tert-butyloxycarbonyl (Boc) group, and a coordinating pyridine moiety. The efficacy of its use in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We dissect the molecule's structural components to build a theoretical solubility framework, present a predictive assessment across a spectrum of common organic solvents, and provide detailed, field-proven protocols for the empirical determination of its solubility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound.

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of a compound is not a monolithic property but rather the cumulative expression of its various structural features and their interactions with a given solvent. The principle of "like dissolves like" serves as our primary guide, where solubility is favored when the intermolecular forces of the solute and solvent are compatible.[1] Let us deconstruct this compound to understand its behavior.

-

The Pyridine Ring: The pyridine moiety is a polar aromatic heterocycle. The nitrogen atom introduces a dipole moment and, critically, its lone pair of electrons acts as a hydrogen bond acceptor.[2][3] This feature promotes interaction with and solubility in polar protic solvents (like alcohols) and polar aprotic solvents. Pyridine itself is miscible with a wide array of solvents, from water to nonpolar hydrocarbons, showcasing its versatile nature.[4][5]

-

The Ethyl Linker (-CH₂-CH₂-): This flexible, nonpolar aliphatic chain provides a degree of lipophilicity and separates the two key functional groups. Its contribution to overall solubility is minor but favors interaction with less polar solvents.

-

The N-Boc-amino Group (-NH-Boc): This is the most complex contributor to solubility.

-

Carbamate Moiety (-NH-C(=O)-O-): The carbamate linkage contains polar character with hydrogen bond donating (N-H) and accepting (C=O) sites. This part of the group enhances solubility in polar solvents.

-

tert-Butyl Group (-C(CH₃)₃): The bulky, nonpolar tert-butyl group is highly lipophilic. Its presence significantly increases the overall lipophilicity of the molecule compared to the parent amine.[6] This steric bulk disrupts crystal lattice formation and strongly favors solubility in a wide range of common organic solvents, particularly those of low to moderate polarity.[6][7]

-

Predicted Solubility in Common Organic Solvents

Based on the theoretical analysis, we can predict the qualitative solubility of this compound. This predictive framework is an essential starting point for experimental design, saving time and resources.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These polar aprotic solvents are excellent for dissolving a wide range of organic compounds. They effectively solvate both the polar and nonpolar regions of the molecule. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High | Polar protic solvents that can engage in hydrogen bonding with the pyridine nitrogen and carbamate group.[6] |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | Polar aprotic solvents with oxygen atoms that can act as hydrogen bond acceptors, interacting favorably with the N-H of the carbamate. |

| Esters | Ethyl Acetate (EtOAc) | High | A moderately polar solvent capable of solvating the entire molecule effectively. |

| Ketones | Acetone | High | A polar aprotic solvent that provides a good balance of polarity for dissolution. |

| Apolar Aromatics | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents can engage in π-stacking with the pyridine ring, and the lipophilic Boc group enhances solubility. |

| Nitriles | Acetonitrile (MeCN) | Moderate | A polar aprotic solvent; solubility is expected to be good but potentially less than in DCM or alcohols. |

| Apolar Aliphatics | Hexanes, Heptane | Low to Moderate | The highly lipophilic Boc group will promote some solubility, but the overall polarity of the pyridine and carbamate moieties will limit it.[6] |

| Aqueous | Water | Very Low / Insoluble | Despite the polar groups, the large, nonpolar hydrocarbon content (ethyl linker and tert-butyl group) will likely make the molecule immiscible with water. |

Experimental Workflow for Solubility Determination

Empirical verification of the predicted solubility is crucial for any laboratory application. The following workflow provides a systematic approach to determining solubility, progressing from a rapid qualitative assessment to a precise quantitative measurement.

Caption: Workflow for solubility determination.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for accuracy and reproducibility. It is imperative to use high-purity solute and anhydrous solvents for precise measurements.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly determine if a compound is soluble, sparingly soluble, or insoluble in a range of solvents at a fixed concentration.

Materials:

-

This compound

-

Selected organic solvents (e.g., DCM, Methanol, Toluene, Hexane)

-

Small test tubes or 1-dram vials

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound directly into a small, dry test tube.[8]

-

Add 0.75 mL of the selected solvent to the test tube in portions.

-

After each addition, cap the tube and shake or vortex vigorously for at least 60 seconds.[9]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid has completely disappeared, leaving a clear solution.

-

Sparingly Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid remains largely unchanged.[6]

-

-

Record the observations for each solvent tested.

Causality Note: This method provides a rapid, non-quantitative assessment that is useful for selecting solvents for reactions or initial purification trials. A concentration of ~33 mg/mL (25 mg in 0.75 mL) is a common benchmark for classifying a compound as "soluble" in a pharmaceutical context.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Volumetric pipettes

-

Analytical balance (4 decimal places)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., 100 mg). The key is to ensure undissolved solid remains after equilibration.

-

Add a known volume of the solvent (e.g., 2.0 mL).

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a shaker or water bath set to a constant temperature (e.g., 25 °C) for 24 hours. This extended time is critical to ensure the solution reaches thermodynamic equilibrium.

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the experimental temperature until the excess solid has settled.

-

Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1.0 mL).

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry vial.[10] Filtering is essential to remove any microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the vial in a vacuum desiccator or a drying oven at a temperature well below the compound's decomposition point.

-

Once the solvent is removed, cool the vial to room temperature in a desiccator and weigh it again.[10]

-

-

Calculation:

-

Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial)

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtrate collected (mL)

-

Solubility (mol/L) can be calculated using the molecular weight of the compound.

-

Applications in Research and Development

Understanding the solubility of this compound is paramount for its practical application:

-

Reaction Chemistry: Selecting an appropriate solvent ensures that all reactants are in the same phase, leading to optimal reaction rates and yields. For instance, its high solubility in DCM makes it an ideal solvent for many coupling reactions.

-

Purification: Solubility data is critical for developing purification strategies.

-

Crystallization: A solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures is ideal for recrystallization.

-

Chromatography: Knowledge of solubility helps in choosing the mobile phase for column chromatography, ensuring the compound fully dissolves before being loaded onto the stationary phase.

-

-

Drug Development & Formulation: In pharmaceutical development, solubility directly impacts a compound's bioavailability. For intermediates like this, solubility in solvents used for forming salts or preparing formulations is a key consideration.

Conclusion

This compound possesses a balanced molecular structure that imparts broad solubility in many common organic solvents, ranging from halogenated hydrocarbons to polar protic alcohols. This versatility is a direct result of the combined polar characteristics of the pyridine ring and the lipophilic nature of the N-Boc protecting group. While theoretical predictions provide a strong foundation, precise, quantitative determination via established protocols, such as the gravimetric method detailed herein, is essential for reproducible and successful scientific outcomes. The methodologies and data framework presented in this guide empower researchers to make informed decisions, optimizing the use of this valuable synthetic building block in their laboratory and development endeavors.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem Technical Support Team. 6

-

Solubility of Things. (n.d.). Pyridine. 4

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. 11

-

Hebei Boze Chemical Co.,Ltd. (2023). Boc Protected Compounds. 7

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 8

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. 12

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. 9

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. 1

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 13

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. 14

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. BenchChem Technical Support Team. 10

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-Methyl-2-(4-nitrophenyl)pyridine in Organic Solvents. BenchChem Technical Support Team. 2

-

Wikipedia. (n.d.). Pyridine. 3

-

chemeurope.com. (n.d.). Pyridine. 5

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine [chemeurope.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC deprotection [ms.bzchemicals.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

1H NMR spectrum of 2-(2-N-Boc-aminoethyl) pyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2-N-Boc-aminoethyl) pyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers in pharmaceutical and chemical synthesis, confirming the structure of intermediates like this compound is a critical step. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in modern synthesis, and its successful installation and the integrity of the core molecular structure are unequivocally verified by ¹H NMR. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing proton assignments, chemical shift rationales, and coupling patterns. It further outlines a robust experimental protocol for data acquisition and discusses the underlying principles that govern the observed spectral features, serving as a key reference for scientists engaged in synthetic chemistry and drug development.

Introduction: The Structural Significance of this compound

This compound is a valuable bifunctional molecule. The pyridine ring offers a site for metal coordination or further functionalization, while the Boc-protected amine provides a masked nucleophile that can be deprotected under mild acidic conditions for subsequent reactions.[1] This structure is a common building block in the synthesis of more complex ligands, pharmaceutical agents, and materials.

Given its role as a synthetic intermediate, rigorous structural confirmation is paramount. ¹H NMR spectroscopy provides a detailed, non-destructive "fingerprint" of the molecule, allowing for the verification of:

-

The integrity of the 2-substituted pyridine ring.

-

The presence and connectivity of the ethyl linker.

-

The successful installation of the N-Boc protecting group.

This guide will deconstruct the ¹H NMR spectrum of this compound, providing the expertise needed for confident structural assignment.

Fundamentals of the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The chemical shift (δ) of each signal is primarily influenced by the local electronic environment, including deshielding effects from electronegative atoms (N, O) and the diamagnetic anisotropy of the pyridine ring.[2][3]

Below is the labeled structure for which all subsequent assignments will be referenced.

Advanced Considerations and 2D NMR

For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For this molecule, it would definitively confirm the following connectivities: H-6 with H-5; H-5 with H-4; H-4 with H-3; and Hα with Hβ. It would also confirm the coupling between the NH proton and Hβ if it is present.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the Cα and Cβ carbons and confirm the assignments of the pyridine ring protons to their respective carbons.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis of the four key regions—the downfield pyridine signals, the ethyl bridge multiplets, the broad NH exchangeable proton, and the prominent upfield Boc singlet—provides a complete and confident confirmation of the molecular structure. By following the robust experimental protocol outlined herein, researchers can acquire high-quality data, enabling accurate interpretation and ensuring the integrity of this critical synthetic building block for progression in their research and development pipelines.

References

- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Can. J. Chem.

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. BenchChem.

- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Source Not Available].

- NMR Sample Preparation. College of Science and Engineering - University of Minnesota Twin Cities.

- Syntheses and NMR spectra. The Royal Society of Chemistry.

- NMR Sample Preparation Guide. Scribd.

- The NMR interpretations of some heterocyclic compounds which are... ResearchGate.

- Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.

- NMR Sample Preparation. Western University.

- NMR Sample Preparation. Iowa State University.

- Interpreting ¹H NMR. OpenOChem Learn.

- Advanced NMR techniques for structural characterization of heterocyclic structures. [Source Not Available].

- Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- ¹H NMR spectrum of 2-OH recorded in pyridine-d5 at room temper

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com.

- Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry.

- Approximating Proton NMR Chemical Shifts in More Complex Cases. [Source Not Available].

- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..

- ¹H NMR Spectrum of 2a. The Royal Society of Chemistry.

- 2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum. SpectraBase.

- Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. ACS Publications.

- ¹H NMR Chemical Shifts. Organic Chemistry Data.

- Supporting Information. The Royal Society of Chemistry.

- How to get pure nmr after deprotection of Boc by TFA? ResearchGate.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Source Not Available].

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate.

- 2-(2-Aminoethyl)pyridine. SIELC Technologies.

- 2-tert-Butylpyridine. PubChem.

- 6-[2-(tert-Butoxy)ethoxy]pyridine-2-carbonitrile. BLDpharm.

Sources

A Senior Application Scientist's Guide to 2-(2-N-Boc-aminoethyl) pyridine: Commercial Availability, Synthesis, and Application

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-(2-N-Boc-aminoethyl) pyridine, also known by its IUPAC name tert-butyl (2-(pyridin-2-yl)ethyl)carbamate, has emerged as a particularly valuable intermediate. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on its commercial availability, synthesis, quality control, and strategic applications.

The molecule incorporates two key functionalities: a pyridine ring and a primary amine protected by a tert-butoxycarbonyl (Boc) group. The pyridine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, coordinate with metal ions, and participate in aromatic interactions within biological targets.[1][2][3] The Boc-protected amine offers a stable, yet readily cleavable, handle for sequential chemical modifications, such as amide bond formation or alkylation, enabling precise control over the synthetic route. This combination makes it a versatile precursor for creating libraries of compounds for screening and lead optimization.[4]

Chemical Identity and Properties

A clear understanding of the fundamental properties of a reagent is the foundation of its effective use.

| Property | Value |

| CAS Number | 143185-43-7[5][6] |

| IUPAC Name | tert-butyl (2-(pyridin-2-yl)ethyl)carbamate |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.29 g/mol |

| Synonyms | N-Boc-2-(2-aminoethyl)pyridine, 2-(2-(tert-Butoxycarbonylamino)ethyl)pyridine |

| Appearance | Typically an oil or low-melting solid |

Commercial Sourcing and Availability

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale pharmaceutical development. When selecting a supplier, researchers should consider not only the cost but also the purity, the comprehensiveness of the provided analytical data (e.g., NMR, HPLC), and the availability of bulk quantities.

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥96% | Gram to multi-gram scale |

| Apollo Scientific | ≥95% | Gram to multi-gram scale[7] |

| Advanced Chemical Intermediates | 95%+ | Gram to kilogram scale |

| Atomax Chemicals Co., Ltd. | Varies | Gram to kilogram scale |

| BLDpharm | 95%+ | Gram to multi-gram scale[8] |

| ChemScene | 96%+ | Milligram to gram scale |

This list is not exhaustive, but represents a selection of established suppliers in the fine chemical industry. It is always recommended to request a certificate of analysis (CoA) before purchase to verify that the material meets the specific requirements of the intended application.

Synthesis Protocol: Boc Protection of 2-(2-Aminoethyl)pyridine

While commercially available, this compound can also be conveniently synthesized in the laboratory from its parent amine, 2-(2-aminoethyl)pyridine. The following protocol describes a standard method for Boc protection.

Causality Behind Experimental Choices

The Boc protection of an amine is a nucleophilic substitution reaction where the amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.[4][9] The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial as it readily dissolves the reactants without participating in the reaction. The purification via column chromatography is effective for removing unreacted starting material, excess Boc₂O, and byproducts.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagents and Materials:

-

2-(2-Aminoethyl)pyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask, add 2-(2-aminoethyl)pyridine (1.0 eq) and dissolve it in anhydrous DCM.

-

Add triethylamine (1.2 eq). Cool the solution to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to elute the product.

-

Combine the pure fractions and remove the solvent in vacuo to obtain this compound.

-

Quality Control and Characterization

Verifying the identity and purity of the synthesized or purchased material is a critical, self-validating step.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most common method for structural confirmation. Expected signals include the characteristic peaks for the pyridine ring protons, the aliphatic ethyl bridge protons, and a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[11]

-

Mass Spectrometry (MS): ESI-MS should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ at approximately 223.14 m/z.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard for determining purity. A high-purity sample (>95%) will show a single major peak.

Applications in Drug Discovery

The utility of this compound stems from the distinct and complementary roles of its two core motifs.

Caption: Strategic roles of the pyridine and protected amine functionalities.

-

As a Pharmacophore: The pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. Its aromatic nature allows for π-stacking with aromatic residues like phenylalanine or tyrosine in a protein's active site.[3] Furthermore, the inclusion of the basic pyridine ring can enhance the aqueous solubility and modulate the pharmacokinetic properties of a final compound.[2]

-

As a Synthetic Intermediate: The true synthetic power lies in the Boc-protected amine. The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).[9] This orthogonality allows for modification of other parts of the molecule first. Once deprotected, the resulting primary amine is a potent nucleophile, ready for:

-

Amide bond formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary amines.

-

Alkylation/Arylation: Formation of new carbon-nitrogen bonds.

-

This strategic unmasking of the amine functionality is a cornerstone of combinatorial chemistry and the synthesis of focused compound libraries for screening against various therapeutic targets.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety. While this compound is generally less hazardous than its un-protected precursor, caution is still advised.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to prevent degradation.

-

Safety: The parent compound, 2-(2-aminoethyl)pyridine, is classified as corrosive and can cause skin burns and eye damage. While the Boc-protected version is less reactive, it should still be handled with care. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant value for the scientific research community. Its dual functionality, combining the pharmacophoric properties of the pyridine ring with the synthetic utility of a protected amine, makes it an indispensable tool in the design and synthesis of novel therapeutic agents. A thorough understanding of its sourcing, synthesis, and proper handling allows researchers to fully leverage its potential in accelerating drug discovery programs.

References

-

Lead Sciences. tert-Butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate. [Link]

-

Supporting Information for a relevant chemical synthesis. Provided as a general example of NMR data for Boc-protected amines.[Link]

-

Advanced Chemical Intermediates Ltd. Product Listing. ChemBuyersGuide.com, Inc. [Link]

-

Atomax Chemicals Co., Ltd. Product Listing. ChemBuyersGuide.com, Inc. [Link]

-

Betahistine Product Page. Chemsrc. [Link]

-

Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. PrepChem.com. [Link]

-

tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate. ChemBK. [Link]

-

TERT-BUTYL N-[2-(PYRIDIN-2-YL)ETHYL]CARBAMATE. SEED CHEM. [Link]

- BOC protection method for aminopyridine.

-

Synthesis, Characterization, and Biomedical Evaluation of Ethylene-bridged tetra-NHC Pd(II), Pt(II) and Au(III) Complexes. The Royal Society of Chemistry. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

- BOC protection method for aminopyridine.

-

tert-Butyl carbamate - 1H NMR. SpectraBase. [Link]

-

2-(Boc-amino)pyridine. PubChem. [Link]

-

tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate. PubChem. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 5. Betahistine | CAS#:5638-76-6 | Chemsrc [chemsrc.com]

- 6. TERT-BUTYL N-[2-(PYRIDIN-2-YL)ETHYL]CARBAMATE-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 7. Heterocyclic Amine-NBOC protected Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 8. N/A|tert-Butyl (2-amino-2-oxo-1-(pyridin-3-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of 2-(2-N-Boc-aminoethyl) pyridine

Part 1: Introduction and Physicochemical Profile

2-(2-N-Boc-aminoethyl) pyridine is a bifunctional molecule widely utilized in pharmaceutical research and synthetic chemistry. It incorporates a pyridine heterocycle, a common motif in drug discovery, and an ethylamine side chain protected with a tert-Butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of the molecule. However, the very nature of the Boc protecting group, designed for strategic removal, renders the molecule susceptible to specific degradation pathways. Understanding the stability profile of this compound is therefore paramount for ensuring the integrity of experimental outcomes, the purity of synthesized products, and the validity of long-term storage.

This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

A clear understanding of the molecule's physical characteristics is the first step in predicting its behavior and stability.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 143185-43-7 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| Boiling Point | ~346.7 °C (Predicted) | [1] |

| Density | ~1.056 g/cm³ (Predicted) | [1] |

| pKa | ~12.34 (Predicted) | [1] |

| Form | Typically a solid or oil | |

| Melting Point | 54 - 58 °C |

Part 2: Chemical Stability and Degradation Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and, to a lesser extent, the reactivity of the pyridine ring.

The Critical Vulnerability: Acid-Catalyzed Deprotection

The most significant and common degradation pathway is the cleavage of the Boc group under acidic conditions.[2] The urethane linkage is highly susceptible to acid hydrolysis. This reaction can be triggered by strong acids, Lewis acids, or even trace acidic impurities present in solvents or on glassware. The laboratory environment itself can be a source of acidic vapors (e.g., from HCl or trifluoroacetic acid usage) that can promote slow degradation over time if the compound is not stored securely.

The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation, which then typically forms isobutylene gas and water, or tert-butanol. The primary degradation product is the free amine, 2-(2-aminoethyl)pyridine.

Caption: Primary degradation pathway via acid-catalyzed deprotection.

This reaction is often autocatalytic if the resulting free amine forms an ammonium salt with an acid, further lowering the local pH. Therefore, maintaining a neutral or slightly basic environment is crucial for long-term stability.[2]

Oxidative and Other Degradation Pathways

While less common under standard storage conditions, other degradation routes should be considered, particularly during experimental work-ups or in the presence of contaminants.

-

Oxidation: The pyridine ring and the ethyl bridge can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[3] While specific studies on this molecule are scarce, related compounds show that oxidative cleavage is a possible degradation pathway.[4] Exposure to air over long periods, especially at elevated temperatures or in the presence of light, can lead to the formation of N-oxides or other oxidative byproducts.[3][5]

-

Thermal Stress: While the molecule has a high predicted boiling point, prolonged exposure to elevated temperatures can accelerate both deprotection (if acidic impurities are present) and oxidative degradation.[5]

-

Microbial Degradation: The pyridine ring is known to be biodegradable by certain microorganisms.[6][7] While this is not a concern for material stored in a clean, sealed container, it can be relevant if the compound comes into contact with a non-sterile aqueous environment.

Incompatible Materials

Based on the chemical structure and data from related compounds, the following materials should be considered incompatible and avoided:

-

Strong Acids: (e.g., HCl, H₂SO₄, TFA) - Will cause rapid deprotection.[3][5]

-

Strong Oxidizing Agents: (e.g., peroxides, permanganates) - May lead to oxidative degradation of the pyridine ring or side chain.[3]

-

Acid Chlorides and Anhydrides: Can react with the Boc-protected amine or the pyridine nitrogen.[5]

Part 3: Recommended Storage and Handling Protocols

A self-validating storage and handling system is one where the protocols inherently minimize the risk of degradation. The following recommendations are designed to create such a system.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from acid, air, moisture, and light.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all potential degradation reactions.[8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidative degradation from atmospheric oxygen and displaces moisture.[3][5] |

| Container | Tightly sealed, amber glass vial | Amber glass protects from light. A tight seal, preferably with a PTFE-lined cap, prevents ingress of atmospheric moisture and acidic/basic vapors.[3] |

| Location | Dry, well-ventilated, dedicated chemical storage area | Avoids exposure to corrosive or acidic fumes common in a general laboratory environment.[9] Store locked up.[3][8] |

Safe Handling Protocol

Proper handling is critical to maintaining compound integrity, especially when removing aliquots from a stock container.

-

Preparation: Work in a chemical fume hood. Ensure all glassware (spatulas, vials) is scrupulously clean and dry.

-

Inert Atmosphere Equilibration: Allow the sealed container to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Gas Blanket: Once opened, immediately flush the headspace of the container with a gentle stream of dry argon or nitrogen.

-

Aliquotting: Quickly weigh and remove the desired amount of material into a separate, tared vial. Avoid using the same spatula for different reagents to prevent cross-contamination.

-

Resealing: Re-flush the headspace of the stock container with inert gas, securely tighten the cap, and seal with paraffin film for extra protection.

-

Storage: Promptly return the stock container to its recommended refrigerated storage location.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, as the compound and its potential degradants can be hazardous.[10][11]

Part 4: Experimental Protocols for Stability Assessment

Verifying the purity and stability of this compound before use and during long-term storage is a cornerstone of good scientific practice.

Protocol: Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an effective method to quantify the purity of the compound and detect the primary degradant, 2-(2-aminoethyl)pyridine.

Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Prepare a standard of the potential degradant, 2-(2-aminoethyl)pyridine, in the same manner.

-

Create a working sample for injection by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

-

-

HPLC Conditions (General Starting Point):

-

Column: C18, 2.6 µm particle size, 100 Å, 50 x 2.1 mm (or similar).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 254 nm and 260 nm.

-

Injection Volume: 5 µL.

-

-

Analysis:

-

The Boc-protected compound will be more hydrophobic and thus have a longer retention time than the more polar, deprotected free amine.

-

Calculate purity by the area percentage method. The presence of a significant peak at the retention time corresponding to the 2-(2-aminoethyl)pyridine standard indicates degradation.

-

Workflow: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and identifying potential degradants. This workflow provides a systematic approach.

Caption: Workflow for a forced degradation study.

This study will authoritatively confirm that acid is the primary degradation stressor and reveal any susceptibility to oxidation, basic conditions, or heat. The use of LC-MS allows for the identification of degradant masses, providing crucial information for mechanistic understanding.

Part 5: Conclusion